Methyl 2-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)benzoate
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Overview
Description
Synthesis Analysis
The synthesis of azetidines, such as “Methyl 2-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)benzoate”, can be achieved through the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis
Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .Chemical Reactions Analysis
Azetidines exhibit unique reactivity that can be triggered under appropriate reaction conditions . The [2 + 2] photocycloaddition reaction, known as the aza Paternò–Büchi reaction, is a common method for synthesizing functionalized azetidines .Scientific Research Applications
Synthesis and Biological Evaluation
A study by Doll et al. (1999) focused on synthesizing and evaluating the binding properties of azetidine derivatives for nicotinic acetylcholine receptors, highlighting their potential use in positron emission tomography (PET) imaging for brain studies (Doll et al., 1999). Similarly, Durrat et al. (2008) developed a method for the ring expansion of 2-(α-hydroxyalkyl)azetidines to synthesize functionalized pyrrolidines, showcasing a novel approach to generating biologically active compounds (Durrat et al., 2008).
Catalytic and Chemical Transformations
Jain et al. (2016) presented a palladium-catalyzed method for enantioselective α-C–H coupling of amines, including azetidines, to achieve high enantioselectivities and regioselectivities in the functionalization of these molecules, indicating their utility in drug discovery (Jain et al., 2016). This approach opens avenues for the synthesis of complex molecules with potential therapeutic applications.
Material Science Applications
Naoum et al. (2008) explored the formation of supramolecular hydrogen-bonded liquid crystals using pyridine-based derivatives, suggesting the role of such structures in the development of advanced materials with specific optical properties (Naoum et al., 2008).
Novel Synthesis Methods
Feula et al. (2013) reported on the iodocyclisation of homoallylamines to stereoselectively produce functionalised azetidine and pyrrolidine derivatives, illustrating innovative routes to these heterocycles with potential relevance in medicinal chemistry and material science (Feula et al., 2013).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl 2-(3-pyridin-3-yloxyazetidine-1-carbonyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-22-17(21)15-7-3-2-6-14(15)16(20)19-10-13(11-19)23-12-5-4-8-18-9-12/h2-9,13H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDONPXTEGTTCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CC(C2)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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